Cas no 2561-17-3 (3-Fluorophenylacetylene)

3-Fluorophenylacetylene is a fluorinated aromatic acetylene compound with the molecular formula C₈H₅F. It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Sonogashira, Heck, and Click chemistry. The fluorine substituent enhances its reactivity and selectivity, making it valuable for pharmaceutical and agrochemical applications. Its stable alkyne functionality allows for efficient derivatization, enabling the introduction of fluorinated phenyl groups into complex molecular frameworks. The compound is characterized by high purity and consistent performance, ensuring reliable results in research and industrial processes. Proper handling is advised due to its flammability and potential sensitivity to light and air.
3-Fluorophenylacetylene structure
3-Fluorophenylacetylene structure
商品名:3-Fluorophenylacetylene
CAS番号:2561-17-3
MF:C8H5F
メガワット:120.1237
MDL:MFCD03093798
CID:43173
PubChem ID:520218

3-Fluorophenylacetylene 化学的及び物理的性質

名前と識別子

    • 3-Fluorophenylacetylene
    • 1-Ethynyl-3-fluorobenzene
    • (3-fluorophenyl)acetylene
    • 1-(1-ethynyl)-3-fluorobenzene
    • 1-fluoro-3-ethynylbenzene
    • 3-FC6H4CCH
    • 3-F-phenylacetylene
    • 1-ethynyl-3-fluoro-benzene
    • 3-fluorophenyl acetylene
    • 3'-fluorophenyl acetylene
    • Benzene, 1-ethynyl-3-fluoro-
    • 3'-Fluorophenylacetylene
    • ethynyl-3-fluorobenzene
    • PubChem12891
    • 3-fluorophenyl-acetylene
    • (3-fluorophenyl)-ethyne
    • 1-ethynyl-3fluorobenzene
    • 3-ethynyl-1-fluorobenzene
    • benzene, 1-ethynyl-3-fluoro- (7ci, 8ci, 9ci)
    • KSC556C1L
    • Benzene,1-ethynyl-
    • CS-W013579
    • AM20060575
    • 2561-17-3
    • AC-420
    • Q-103124
    • A5151
    • PTRUTZFCVFUTMW-UHFFFAOYSA-N
    • DTXSID30334284
    • AKOS009158105
    • MFCD03093798
    • PS-9229
    • FT-0634363
    • 1-Ethynyl-3-fluorobenzene, 98%
    • EN300-192568
    • E1332
    • SCHEMBL6913
    • BBL102715
    • DB-028505
    • 1-ethynyl-3-fluorobenzene;
    • STL556521
    • MDL: MFCD03093798
    • インチ: 1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
    • InChIKey: PTRUTZFCVFUTMW-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C(C#C[H])=C1[H]

計算された属性

  • せいみつぶんしりょう: 120.03800
  • どういたいしつりょう: 120.037528322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.039 g/mL at 25 °C(lit.)
  • ゆうかいてん: 138 °C
  • ふってん: 40°C/29mmHg(lit.)
  • フラッシュポイント: 華氏温度:89.6°f
    摂氏度:32°c
  • 屈折率: n20/D 1.5170(lit.)
  • PSA: 0.00000
  • LogP: 1.80700
  • ようかいせい: 未確定

3-Fluorophenylacetylene セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226-H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S16-S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S16;S26;S36
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R10; R36/37/38
  • 包装グループ:III
  • 危険レベル:3

3-Fluorophenylacetylene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3-Fluorophenylacetylene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018214-1g
1-Ethynyl-3-fluorobenzene
2561-17-3 >97%
1g
¥25.00 2024-07-10
AstaTech
98253-4*25/G
3'-FLUOROPHENYL ACETYLENE
2561-17-3 98%
4*25/G
$357 2022-06-01
abcr
AB169821-5 g
3'-Fluorophenyl acetylene, 98%; .
2561-17-3 98%
5 g
€75.60 2023-07-20
abcr
AB169821-25 g
3'-Fluorophenyl acetylene, 98%; .
2561-17-3 98%
25 g
€155.70 2023-07-20
Oakwood
008807-25g
3-Fluorophenylacetylene
2561-17-3 98%
25g
$110.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032562-25g
3-Fluorophenylacetylene
2561-17-3 98%
25g
¥336 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032562-5g
3-Fluorophenylacetylene
2561-17-3 98%
5g
¥69 2024-05-24
TRC
F621500-100mg
3-Fluorophenylacetylene
2561-17-3
100mg
$64.00 2023-05-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018214-100g
1-Ethynyl-3-fluorobenzene
2561-17-3 >97%
100g
¥1409.00 2024-07-10
Alichem
A019117968-25g
3-Fluorophenylacetylene
2561-17-3 96%
25g
$250.00 2023-09-02

3-Fluorophenylacetylene 合成方法

3-Fluorophenylacetylene 関連文献

3-Fluorophenylacetyleneに関する追加情報

Chemical Profile of 3-Fluorophenylacetylene (CAS No. 2561-17-3)

3-Fluorophenylacetylene, identified by the chemical compound code CAS No. 2561-17-3, is a fluorinated aromatic acetylene derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural motif—a benzene ring substituted with a fluorine atom and an acetylene group—exhibits distinct electronic and steric properties that make it a valuable intermediate in synthetic applications. The presence of the fluorine atom introduces a degree of electron-withdrawing inductive effect, which can modulate the reactivity and binding affinity of the molecule, making it particularly relevant in drug design and development.

The 3-Fluorophenylacetylene structure is highly versatile, serving as a building block for more complex molecules. Its reactivity stems from the triple bond of the acetylene group, which can undergo various transformations such as hydrohalogenation, oxidation, and coupling reactions. Additionally, the aromatic ring with a fluorine substituent allows for further functionalization through electrophilic or nucleophilic aromatic substitution reactions. These characteristics have positioned 3-Fluorophenylacetylene as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In recent years, 3-Fluorophenylacetylene has been extensively studied for its potential applications in medicinal chemistry. The fluorine atom's ability to enhance metabolic stability and binding affinity to biological targets has made this compound a popular choice for designing novel therapeutic agents. For instance, researchers have explored its utility in developing kinase inhibitors, where the fluorinated aromatic ring can interact with specific amino acid residues in the enzyme active site. Such interactions often lead to improved drug efficacy and selectivity.

Furthermore, the acetylene moiety in 3-Fluorophenylacetylene offers opportunities for cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Techniques such as Suzuki-Miyaura coupling and Sonogashira coupling have been employed to integrate this compound into larger scaffolds. These reactions are particularly valuable in generating biaryl systems, which are prevalent in many bioactive molecules. The ability to precisely control these transformations has enabled chemists to tailor the properties of their synthetic products to meet specific pharmacological requirements.

The pharmaceutical industry has also leveraged 3-Fluorophenylacetylene in the development of imaging agents and contrast materials. Its ability to form stable complexes with metal ions has been exploited to create luminescent probes for biological imaging techniques. Such probes are essential tools in diagnostic medicine, allowing researchers to visualize cellular processes and disease states with high precision. The incorporation of fluorine into these probes enhances their stability and bioavailability, making them more effective for clinical applications.

Beyond pharmaceuticals, 3-Fluorophenylacetylene has found applications in materials science, particularly in the synthesis of organic semiconductors and conductive polymers. The conjugated system formed by the aromatic ring and acetylene group contributes to the material's electronic properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The fluorine substituent further influences these properties by modulating charge transport rates and energy levels within the material.

Recent advancements in synthetic methodologies have expanded the utility of 3-Fluorophenylacetylene beyond traditional organic synthesis. Transition-metal-catalyzed reactions have enabled novel transformations that were previously inaccessible, allowing for more efficient and sustainable synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been used to introduce diverse functional groups into the molecule without compromising its core structure. These innovations have not only streamlined synthetic processes but also opened new avenues for exploring its applications.

The growing interest in 3-Fluorophenylacetylene has also spurred research into its environmental impact and safety considerations. While this compound is not classified as hazardous under standard conditions, its reactivity necessitates careful handling during synthesis and application. Researchers are actively investigating greener alternatives to traditional synthetic methods to minimize waste generation and reduce environmental footprint. These efforts align with broader trends in sustainable chemistry aimed at developing processes that are both efficient and environmentally benign.

In conclusion,3-Fluorophenylacetylene (CAS No. 2561-17-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, materials science, and diagnostic imaging. As research continues to uncover new applications for this molecule,3-Fluorophenylacetylene is poised to remain at the forefront of chemical innovation.

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